

A Comparative Guide to the NMR Spectroscopic Characterization of Tos-PEG2-OH Linkers

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Compound of Interest

Compound Name: **Tos-PEG2-OH**

Cat. No.: **B178733**

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This guide provides a detailed comparison and analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the **Tos-PEG2-OH** linker. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected ¹H and ¹³C NMR spectral characteristics, offering a baseline for the verification of the structure and purity of this important bifunctional linker. The data presented herein is a composite representation derived from analogous structures and spectral databases.

Data Presentation: ¹H and ¹³C NMR of Tos-PEG2-OH

The following table summarizes the anticipated quantitative NMR data for **Tos-PEG2-OH**. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The expected multiplicities and coupling constants (J) are also provided for the ¹H NMR spectrum.

¹ H NMR (Proton)	¹³ C NMR (Carbon)			
Assignment	Chemical Shift (δ , ppm)	Multiplicity, Coupling (J, Hz)	Assignment	Chemical Shift (δ , ppm)
Ar-H (ortho to SO ₂)	~7.78	d, J = 8.0	C-SO ₂ (Aromatic)	~145.0
Ar-H (meta to SO ₂)	~7.48	d, J = 8.0	CH (Aromatic)	~130.0
Ts-O-CH ₂	~4.15	t, J = 4.5	CH (Aromatic)	~128.0
-O-CH ₂ -CH ₂ -O-Ts	~3.68	t, J = 4.5	Ts-O-CH ₂	~70.8
HO-CH ₂ -	~3.60	t, J = 4.5	-O-CH ₂ -CH ₂ -O-Ts	~69.4
-O-CH ₂ -CH ₂ -OH	~3.52	t, J = 4.5	HO-CH ₂ -	~61.5
-OH	~2.50 (variable)	br s	Ar-CH ₃	~21.6
Ar-CH ₃	~2.43	s		

Note: Chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

A detailed methodology for the NMR characterization of **Tos-PEG2-OH** is provided below.

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of **Tos-PEG2-OH**.

Materials:

- **Tos-PEG2-OH** sample
- Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tubes (5 mm)

- Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Equipment:

- 400 MHz (or higher) NMR spectrometer

Procedure:

- Sample Preparation:

- Weigh approximately 5-10 mg of the **Tos-PEG2-OH** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial.
 - Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
 - Transfer the solution into a 5 mm NMR tube.

- NMR Spectrometer Setup:

- Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.

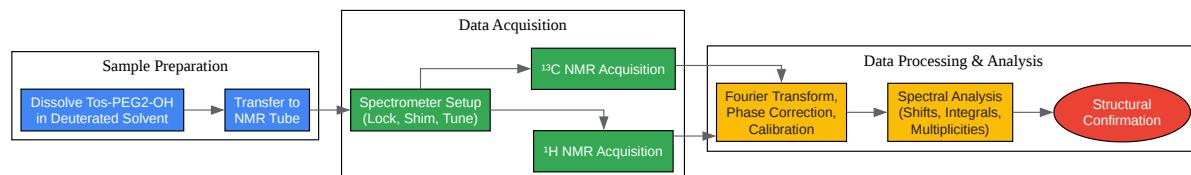
- ^1H NMR Acquisition:

- Set the spectral width to approximately 16 ppm, centered around 6 ppm.
 - Use a standard pulse sequence for ^1H acquisition (e.g., 'zg30').
 - Set the number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
 - Set the relaxation delay (d1) to at least 1 second.

- Acquire the spectrum.
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm, centered around 100 ppm.
 - Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum.
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .
 - Set the relaxation delay (d1) to 2 seconds or more to ensure quantitative data for all carbon environments.
 - Acquire the spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the spectra.
 - Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or the TMS signal to 0 ppm.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and integrals to confirm the structure of **Tos-PEG2-OH**.

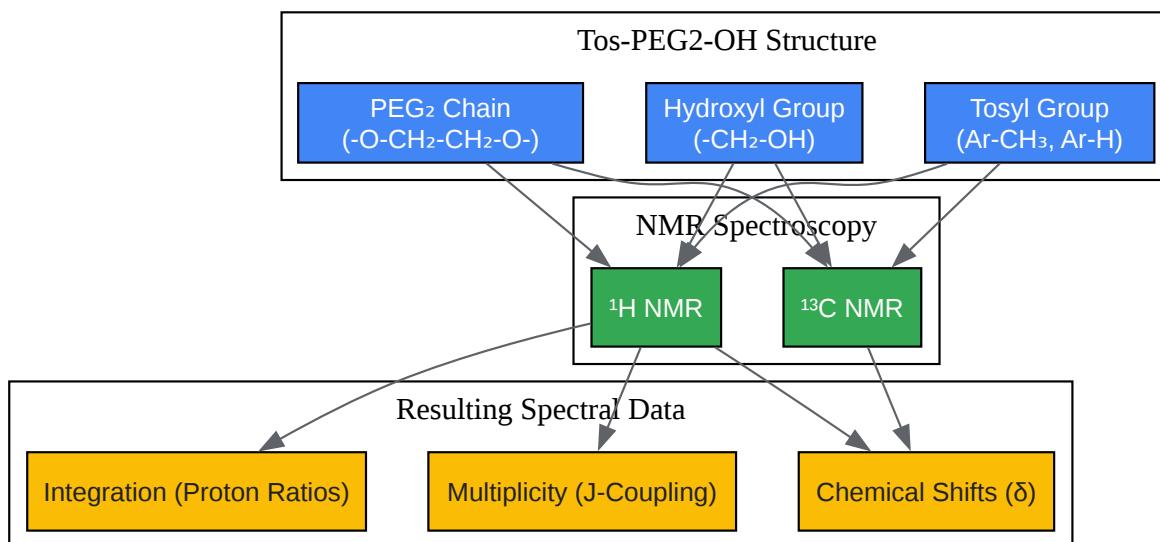
Visualizations

The following diagrams illustrate the experimental workflow for the NMR characterization of **Tos-PEG2-OH**.



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Caption: Experimental workflow for NMR characterization.



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Caption: Structure-spectra data relationship.

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